![molecular formula C24H19ClN2O4 B4675992 4-[[(E)-3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid](/img/structure/B4675992.png)
4-[[(E)-3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid
Overview
Description
4-[[(E)-3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the core structure: This involves the reaction of 4-chlorobenzaldehyde with 2-methylbenzoyl chloride in the presence of a base to form the intermediate compound.
Amidation: The intermediate is then reacted with an amine to form the amide linkage.
Enoyl formation: The final step involves the formation of the enoyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[(E)-3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(E)-3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting their activity or modulating their function.
Interfering with cellular processes: Such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A related compound with similar structural features but different functional groups.
Other substituted benzoic acids: Compounds with variations in the substituents on the benzene ring.
Uniqueness
4-[[(E)-3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-[[(E)-3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-15-4-2-3-5-20(15)22(28)27-21(14-16-6-10-18(25)11-7-16)23(29)26-19-12-8-17(9-13-19)24(30)31/h2-14H,1H3,(H,26,29)(H,27,28)(H,30,31)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQPKVKUYIPYIK-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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